molecular formula C16H15BrClNO2 B3659562 N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B3659562
M. Wt: 368.7 g/mol
InChI Key: PVNLDFHGYSJKGV-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl group and a chloro-substituted phenoxy group attached to an acetamide moiety

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-10-8-13(4-5-14(10)17)19-16(20)9-21-15-6-3-12(18)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNLDFHGYSJKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Intermediate: The reaction begins with the preparation of 2-(4-chloro-2-methylphenoxy)acetic acid. This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(4-chloro-2-methylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 4-bromo-3-methylaniline in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and chloro positions.

    Oxidation and Reduction: The phenyl rings can be subjected to oxidation or reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of reduced phenyl derivatives.

    Hydrolysis: Formation of 2-(4-chloro-2-methylphenoxy)acetic acid and 4-bromo-3-methylaniline.

Scientific Research Applications

Chemistry

N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study the effects of halogenated acetamides on cellular processes. It may also serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its halogenated phenyl groups may enhance binding affinity to biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through halogen bonding and hydrophobic interactions. The compound may inhibit or modulate the activity of enzymes or receptors involved in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but lacks the methyl group on the phenoxy ring.

    N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide: Similar structure but lacks the chlorine atom on the phenoxy ring.

    N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)propionamide: Similar structure but has a propionamide moiety instead of an acetamide moiety.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is unique due to the presence of both bromo and chloro substituents on the phenyl rings, which may confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and binding affinity to specific targets, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Reactant of Route 2
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N-(4-bromo-3-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

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